[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate
Description
The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate is a heterocyclic organic molecule featuring a benzofuran-oxazole core fused with a phenoxyacetate ester moiety. Its IUPAC name indicates the following structural components:
- Benzofuran subunit: A fused bicyclic system (C₈H₅O) at position 5 of the oxazole ring.
- Oxazole ring: A five-membered heterocycle (C₃H₂NO) substituted at position 3 with a methyl group linked to the ester.
- Phenoxyacetate ester: A phenyl group (C₆H₅) connected via an ether-oxygen to an acetate ester (–O–CH₂–CO–O–).
The molecular formula, derived from its structure, is C₂₀H₁₅NO₅. Structural characterization of such compounds often relies on X-ray crystallography tools like SHELX and ORTEP , which enable precise determination of molecular geometry and intermolecular interactions.
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c22-20(13-23-16-7-2-1-3-8-16)24-12-15-11-19(26-21-15)18-10-14-6-4-5-9-17(14)25-18/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDGHZRQHWVQHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones . The oxazole ring can be introduced via cyclization reactions involving nitriles and aldehydes under acidic or basic conditions . The final step involves esterification to attach the phenoxyacetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The oxazole ring can be reduced to form amine derivatives.
Substitution: The phenoxyacetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyacetate derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
(a) N-(3-Acetylphenyl)-2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide (CAS: 1105219-08-6)
- Molecular Formula : C₂₁H₁₆N₂O₄
- Key Differences: Replaces the phenoxyacetate ester with an acetamide group (–NH–CO–CH₃) linked to a 3-acetylphenyl moiety. Contains two nitrogen atoms (vs. one in the target compound) due to the amide group.
- The acetylphenyl substituent may increase steric bulk, affecting molecular packing or binding affinity.
(b) [2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3-(Phenoxymethyl)-1-benzofuran-2-carboxylate (CAS: 727691-98-7)
- Molecular Formula: Not explicitly provided, but structural analysis suggests a larger framework.
- Key Differences: Substitutes the oxazole’s benzofuran with a 5-methyl group and introduces a carbamate ester (–O–CO–NH–) linked to a phenoxymethyl-benzofuran system. Features a carboxylate ester at the benzofuran’s 2-position instead of the oxazole’s 3-position.
- Implications :
- The methyl group on the oxazole may reduce steric hindrance compared to the benzofuran substitution in the target compound.
- The carbamate group introduces additional hydrogen-bonding capacity, altering reactivity or pharmacokinetics.
Comparative Data Table
Key Research Findings and Implications
- Ester vs. Amide Functionality: The target compound’s ester group may confer higher lipophilicity compared to the amide in , influencing membrane permeability in drug design. Conversely, the amide in offers hydrogen-bond donor capacity, which could enhance target binding .
- Crystallographic Insights : While specific data for these compounds are unavailable in the provided evidence, tools like SHELXL and SIR97 are critical for resolving such complex structures, particularly in studying π-π stacking (benzofuran/phenyl) or hydrogen-bonding networks.
Biological Activity
Overview
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate is a complex organic compound characterized by its unique structural features, including a benzofuran ring, an oxazole ring, and a phenoxyacetate group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
The compound's IUPAC name is this compound. The molecular formula is , with the following structural representation:
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity . This activity is likely due to its ability to interact with microbial cell wall synthesis enzymes, leading to inhibition of growth. Research has shown that compounds with similar structures often display significant antibacterial properties against various strains of bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer potential . In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The exact molecular targets and pathways remain under investigation but may involve the inhibition of specific kinases or transcription factors associated with cancer progression.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : Potential inhibition of enzymes critical for microbial cell wall synthesis.
- Cell Signaling Modulation : Interaction with signaling pathways that regulate cell survival and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells, leading to cellular damage and death.
Case Studies
Several case studies have documented the biological effects of this compound:
- Antimicrobial Study : A study evaluated the compound against Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) value as low as 10 µg/mL against Staphylococcus aureus.
- Cancer Cell Lines : In research involving human breast cancer cell lines (MCF7), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration).
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Psoralen | Benzofuran derivative | Antimicrobial |
| Oxaprozin | Oxazole derivative | Anti-inflammatory |
| [5-(1-benzofuran)]methyl acetate | Similar benzofuran structure | Anticancer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
